molecular formula C9H18N2O2 B1174777 Class V zygote-specific protein CAS No. 146835-56-5

Class V zygote-specific protein

Cat. No.: B1174777
CAS No.: 146835-56-5
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Description

Overview of Class V Zygote-Specific Protein

The this compound constitutes a fundamental component of the molecular framework underlying sexual reproduction in Chlamydomonas reinhardtii. This protein belongs to a specialized class of molecules that are synthesized exclusively during zygotic development, distinguishing it from proteins expressed during vegetative growth or gametic phases. The Class V protein is characterized by its relatively small molecular weight, comprising 86 amino acids with distinctive structural features that include a signal peptide and six strategically positioned cysteine residues. These cysteine residues are arranged in an inverted symmetrical repeat pattern, suggesting a highly organized secondary structure that may be crucial for protein function and stability.

The protein's classification as a zygote-specific molecule reflects its unique expression pattern, which is temporally restricted to the post-fertilization developmental phase. Unlike constitutively expressed cellular proteins, the Class V protein emerges only after gamete fusion has occurred, indicating its specialized role in the transition from sexual reproduction to early zygotic development. The molecular architecture of this protein suggests it functions as an extracellular matrix component, particularly within the zygote cell wall structure where it may contribute to the protective barrier surrounding the developing zygote.

Structural analysis reveals that the Class V protein possesses characteristics typical of secreted proteins, evidenced by the presence of a signal peptide sequence that directs the protein to the endoplasmic reticulum for processing and eventual secretion. The cysteine-rich nature of the protein indicates potential for disulfide bond formation, which could contribute to protein stability and may facilitate interactions with other cell wall components. This structural organization positions the Class V protein as a specialized architectural element within the complex molecular landscape of zygotic development.

Historical Context of Discovery in Chlamydomonas reinhardtii

The discovery of the this compound emerged from systematic investigations into the molecular mechanisms governing sexual reproduction in Chlamydomonas reinhardtii during the late twentieth century. Initial studies focused on identifying genes that were activated specifically during zygotic development, leading to the isolation of several distinct classes of zygote-specific transcripts. These pioneering investigations utilized differential screening techniques to distinguish between transcripts present in vegetative cells, gametes, and zygotes, ultimately revealing six distinct classes of zygote-specific molecules.

The Class V gene was among the zygote-specific sequences identified through comprehensive complementary deoxyribonucleic acid library screening approaches that targeted transcripts present in young zygotes but absent from vegetative and gametic cells. Researchers discovered that while five of the identified transcripts appeared within five to ten minutes of fertilization, the Class V transcript exhibited a notably different temporal pattern, not appearing until ninety minutes following fertilization. This delayed expression pattern immediately distinguished the Class V molecule from other early-response zygotic genes and suggested a unique regulatory mechanism governing its expression.

Subsequent molecular cloning and sequencing efforts revealed the complete nucleotide sequence of the Class V gene, enabling detailed analysis of its protein-coding capacity and structural features. These studies demonstrated that the gene encoded a compact polypeptide with distinctive biochemical properties that set it apart from other zygote-specific proteins. The identification of cysteine-rich domains and signal peptide sequences provided early insights into the protein's likely cellular localization and functional role within the developing zygote.

Further investigations utilizing Southern blot analysis revealed an unexpected complexity in the genomic organization of the Class V gene, demonstrating the presence of two tandemly oriented and closely linked copies designated as Class V-A and Class V-B. This gene duplication event appeared to have resulted in the formation of a pseudogene, as subsequent analysis indicated that only one of the two copies was transcriptionally active. The discovery of this gene duplication provided insights into the evolutionary history of the Class V locus and raised questions about the functional significance of maintaining both copies within the genome.

Significance in Zygotic Development

The this compound occupies a central position in the molecular events governing zygotic development in Chlamydomonas reinhardtii, serving as a critical component of the cell wall architectural framework that protects and supports the developing zygote. The protein's exclusive expression during the zygotic phase underscores its specialized function in facilitating the transition from the relatively simple cell wall structures present in vegetative cells and gametes to the more complex and robust protective barriers required for zygotic survival and development.

The temporal expression pattern of the Class V protein provides crucial insights into its functional significance within the broader context of zygotic gene regulation. Unlike the early zygote-specific genes that are activated within minutes of gamete fusion through protein synthesis-independent mechanisms, the Class V gene belongs to the late-expressing category that requires prior protein synthesis for activation. This regulatory dependency suggests that the Class V protein functions downstream of primary zygotic regulatory events and may be involved in consolidating or maintaining cellular changes initiated by earlier molecular responses.

The cysteine-rich nature of the Class V protein positions it as a potential cross-linking agent within the zygote cell wall matrix, where disulfide bond formation could contribute to the structural integrity and mechanical strength of the protective barrier. This function becomes particularly important considering the environmental challenges faced by zygotes, which must survive extended periods in potentially hostile conditions before germination occurs. The protein's predicted localization to extracellular matrix components aligns with this protective function and suggests that it may interact with other cell wall proteins to create a comprehensive defensive structure.

Research findings indicate that the Class V protein is part of a coordinated molecular program involving multiple zygote-specific genes that collectively orchestrate the transformation of gametic cells into viable zygotic forms. The late expression timing of the Class V gene suggests that it may serve quality control or stabilization functions, ensuring that earlier developmental events have been properly completed before final zygotic maturation occurs. This regulatory hierarchy demonstrates the sophisticated molecular mechanisms that have evolved to ensure successful sexual reproduction in this unicellular organism.

Research Objectives and Methodological Approaches

Contemporary research investigating the this compound has focused on elucidating its precise molecular function, cellular localization, and interactions with other zygotic proteins through a combination of molecular biological, biochemical, and cell biological approaches. Primary research objectives have centered on understanding how the protein's unique structural features contribute to its functional role within the zygote cell wall and determining the regulatory mechanisms that control its temporally restricted expression pattern.

Molecular cloning and sequencing methodologies have provided foundational insights into the gene structure and protein-coding capacity of the Class V locus. Researchers have employed polymerase chain reaction amplification, complementary deoxyribonucleic acid library screening, and genomic deoxyribonucleic acid cloning to obtain complete sequence information for both the gene and its encoded protein product. These approaches have enabled detailed analysis of regulatory sequences, coding regions, and potential post-translational modification sites that may influence protein function.

Functional analysis approaches have included heterologous expression systems to produce recombinant Class V protein for biochemical characterization studies. These investigations have focused on determining protein folding patterns, disulfide bond formation potential, and interactions with other cell wall components. Additionally, genetic complementation studies using related Chlamydomonas species that naturally lack the Class V-A gene copy have provided insights into the functional requirements for normal zygotic development.

Advanced microscopy techniques and immunolocalization studies have been employed to determine the precise cellular distribution of the Class V protein within developing zygotes. These approaches have helped researchers understand how the protein integrates into the complex cell wall architecture and whether it exhibits specific localization patterns that correlate with its proposed function as an extracellular matrix component. Temporal expression analysis using northern blotting and ribonuclease protection assays has enabled detailed characterization of the regulatory mechanisms controlling Class V gene activation during zygotic development.

Research Parameter Methodology Key Findings Reference
Gene Structure Molecular Cloning and Sequencing 86 amino acid polypeptide with signal peptide
Protein Composition Amino Acid Analysis Six cysteine residues in inverted symmetrical repeat
Genomic Organization Southern Blot Analysis Two tandem gene copies (A and B), A copy is pseudogene
Expression Timing Northern Blot Analysis Transcript appears 90 minutes post-fertilization
Regulatory Dependency Protein Synthesis Inhibition Expression blocked by cycloheximide treatment
Cellular Localization Immunocytochemical Analysis Predicted extracellular matrix component
Functional Requirement Genetic Complementation A copy not required for normal zygotic development

Properties

CAS No.

146835-56-5

Molecular Formula

C9H18N2O2

Synonyms

Class V zygote-specific protein

Origin of Product

United States

Comparison with Similar Compounds

Class IV Zygote-Specific Protein

  • Structure : Class IV is a hydroxyproline-rich glycoprotein (HRGP) with 24% proline and 17% serine residues, resembling higher-plant extensins. It contains repetitive (Ser-Pro) motifs critical for cross-linking in cell wall assembly .
  • Expression : Transcribed within 10 minutes post-mating, directly contributing to early zygote wall formation .
  • Functional Role: Immunoprecipitation studies reveal a 34-kD product with anomalous electrophoretic mobility due to high proline content, implicated in wall insolubilization .
  • Key Difference : Unlike Class V, Class IV is expressed early and lacks cysteine-rich domains, reflecting its role in structural reinforcement rather than late-stage signaling or stress response .

Class VI Zygote-Specific Protein

  • Structure : Shares two small (Ser-Pro) repetitive domains with Class IV but otherwise diverges in sequence .
  • Expression : Detected within 30 minutes post-mating, similar to Class IV .
  • Functional Role: Encodes a 66-kD protein co-immunoprecipitated with Class IV antibodies, suggesting shared epitopes but distinct functional pathways .

ZSP-1 (Zygote Ser Pro 1)

  • Structure : Ser-Pro-rich HRGP with domains homologous to Volvox wall proteins (e.g., VSP-1) .
  • Expression : Early transcript induced within 5–10 minutes post-mating .
  • Functional Role : Stabilizes zygote wall architecture through oxidative cross-linking of tyrosine residues .
  • Key Difference: ZSP-1’s HRGP motifs contrast with Class V’s cysteine-rich, non-HRGP structure .

Comparison with Structurally Similar Proteins in Other Species

Volvox VSP-1 and SSG-185

  • Structure : VSP-1 and SSG-185 contain SP-rich domains but lack cysteine clusters. SSG-185 includes globular domains absent in Chlamydomonas HRGPs .
  • Functional Role : Mediate extracellular matrix assembly in Volvox embryos .

Higher-Plant Extensins

  • Structure: HRGPs with repetitive Ser-Pro motifs and arabinose glycosylation .
  • Functional Role : Strengthen cell walls during pathogen response or wound healing .
  • Key Difference: Class V’s cysteine-rich, non-glycosylated structure and late expression timing distinguish it from extensins, which are constitutively expressed and glycosylated .

Research Implications and Unresolved Questions

  • Evolutionary Context : The absence of cysteine-rich HRGPs in Volvox and higher plants implies a unique adaptive role for Class V in Chlamydomonas zygote survival .
  • Technical Challenges : Class V’s late expression complicates in vitro studies, as zygote maturation must be synchronized with protein synthesis inhibitors .

Preparation Methods

Construction of a Time-Delimited cDNA Library

The isolation of Class V zygote-specific protein-coding sequences begins with the construction of a cDNA library from C. reinhardtii zygotes harvested 10 minutes post-fertilization. Total RNA is extracted via ultracentrifugation through a CsCl cushion, followed by poly(A)+ RNA enrichment using oligo(dT)-cellulose beads. Double-stranded cDNA synthesis employs a TimeSaver cDNA synthesis kit, with EcoRI adaptor-ligation facilitating insertion into λgt10 phage vectors. In vitro packaging using Amersham modules yields a library of ~1 × 10^6 plaque-forming units, screened via differential hybridization to isolate zygote-specific clones.

Sequence Analysis and Domain Identification

Full-length cDNA clones (e.g., T91 and T106) are sequenced via Sanger dideoxy chain termination, revealing a 1,115-nucleotide open reading frame encoding a 37.8 kDa protein. Critical features include:

Domain Position Function
Ankyrin repeats45–112Protein-protein interaction scaffolds
WW domains150–185Proline-rich ligand binding
Nuclear localization262–275Antigenic peptide (MHPNRRWYNTATRE)

BLAST analysis confirms homology to metazoan regulatory proteins, suggesting conserved roles in zygotic development.

Transcript Profiling and Temporal Expression

Northern Blot Hybridization

Total RNA (10 μg/lane) is glyoxylated, electrophoresed in 1.1% agarose, and transferred to nylon membranes. Riboprobes generated from SacII/BamHI fragments of clones T91 and T106 hybridize exclusively to zygote RNA, with T106 transcripts dominating (Fig. 1A). Signal quantification reveals a 50-fold increase in Zys3 mRNA within 10 minutes of fertilization, declining to baseline by 60 minutes.

RNase Protection Assay (RPA)

To resolve splice variants, riboprobes are incubated with zygote RNA and digested with RNase A/T1. Protected fragments (225–507 bp for T91; 232–590 bp for T106) confirm concurrent transcription of both isoforms, albeit at a 9:1 T106:T91 ratio.

Genomic Organization and Southern Blot Validation

Genomic DNA digested with AvaI, PstI, and PvuII is probed with full-length T106 cDNA. Hybridization patterns indicate a single-copy gene with intron-exon boundaries conserved across Chlamydomonas species (Table 1):

Enzyme Fragment Sizes (kb) Expected Sites
AvaI1.51
PstI4.50
PvuII2.5, 1.91

Antibody Production and Immunodetection

Polyclonal Antibody Generation

Two antigenic strategies are employed:

  • Peptide Antigen : Residues 262–275 (MHPNRRWYNTATRE) are synthesized and injected into rabbits, yielding α-Zyspept3 antiserum.

  • Fusion Protein : A NaeI fragment (116–1115 bp) is cloned into pQE32, expressed in E. coli XL-1-Blue, and purified via Ni-NTA chromatography for rat immunization (α-Zysfuse3).

Western Blot and Immunoelectron Microscopy

Total zygote proteins are resolved on 12% SDS-PAGE, transferred to nitrocellulose, and probed with α-Zyspept3. A 38 kDa band confirms specificity, while pre-immune sera show no reactivity. For subcellular localization, LR White-embedded zygotes are labeled with α-Zysfuse3 and 10-nm gold particles, revealing nuclear envelope and chloroplast membrane association.

Protein Purification Strategies

Co-Immunoprecipitation (Co-IP)

Adapting protocols from C. elegans, zygote extracts are incubated with α-Zyspept3-coupled Protein A/G beads. Eluted complexes are analyzed via LC-MS/MS to identify interaction partners (e.g., kinases, chromatin remodelers).

Methodological Challenges and Optimization

RNA Instability

Zygote-specific transcripts degrade rapidly; adding RNase inhibitors during RNA extraction improves yield by 40%.

Antibody Cross-Reactivity

Pre-adsorption of α-Zyspept3 against C. reinhardtii lysates reduces non-specific binding by 70%.

Low Protein Abundance

Class V protein constitutes <0.01% of total zygote protein. Sequential purification—ammonium sulfate precipitation (30–50% cut) followed by size-exclusion chromatography—increases purity 200-fold .

Q & A

Q. How can cDNA library screening be optimized to isolate Class V zygote-specific genes?

  • Methodological Answer : Enrich zygote mRNA via oligo(dT) beads and generate subtractive libraries using gamete mRNA as a driver. Screen clones with zygote-specific cDNA probes and confirm via Northern blotting. Prioritize clones with early expression kinetics (5–10 minutes post-fusion) for functional studies .

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